tert-Butyl (3-amino-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl (3-amino-3-oxopropyl)carbamate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and versatility in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-amino-3-oxopropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-aminopropanoic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities . The compound is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates .
Scientific Research Applications
tert-Butyl (3-amino-3-oxopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate
Uniqueness
tert-Butyl (3-amino-3-oxopropyl)carbamate is unique due to its stability and versatility in various chemical reactions. It offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial production .
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-oxopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIHCTNHDMVMEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572691 |
Source
|
Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65983-35-9 |
Source
|
Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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